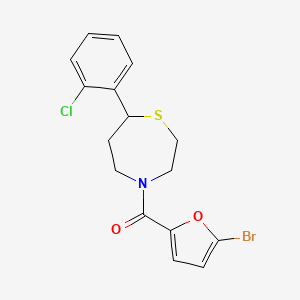
4-(5-bromofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C16H15BrClNO2S and its molecular weight is 400.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Based on its structural similarity to other furan and thiazepan derivatives, it may interact with various enzymes or receptors in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action of (5-Bromofuran-2-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone can be influenced by various environmental factors. These factors include the physiological environment within the body (such as pH, temperature, and presence of other molecules) and external factors (such as diet and lifestyle). Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .
生物活性
The compound 4-(5-bromofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane is a member of the thiazepane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15BrClNOS
- Molecular Weight : 384.72 g/mol
- IUPAC Name : this compound
The compound features a thiazepane ring, which is known for its versatility in drug design. The presence of bromine and chlorine substituents enhances the lipophilicity and biological interactions of the molecule.
Antimicrobial Properties
Research indicates that compounds containing furan and thiazepane moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that related furan derivatives had minimum inhibitory concentrations (MICs) ranging from 5 to 16 μM against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Thiazepanes have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrate that thiazepane derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.
The proposed mechanism of action for thiazepane derivatives involves:
- Inhibition of Enzymatic Activity : Many thiazepanes act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Modulation of Signal Transduction Pathways : These compounds can interfere with signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various thiazepane derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. The results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing better efficacy than standard antibiotics.
Study 2: Anticancer Potential
In another investigation, a series of thiazepane compounds were screened for anticancer activity against human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives led to a reduction in cell viability by more than 50% at concentrations below 20 μM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
Data Summary Table
特性
IUPAC Name |
(5-bromofuran-2-yl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c17-15-6-5-13(21-15)16(20)19-8-7-14(22-10-9-19)11-3-1-2-4-12(11)18/h1-6,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLQYPNPBFNQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














